2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid
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Overview
Description
2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid: is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as fluorenones, which are characterized by a fluorene backbone with a ketone group at the 9-position. The presence of nitro groups at the 2 and 5 positions, along with a carboxylic acid group at the 4 position, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid typically involves the nitration of 9-oxo-9H-fluorene-4-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its structure.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include compounds with additional oxygen-containing functional groups.
Reduction: The major products are typically the corresponding amino derivatives.
Substitution: The products depend on the nucleophile used and can include various substituted fluorenones.
Scientific Research Applications
2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid: Similar structure but with nitro groups at the 2 and 7 positions.
4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid: Contains additional sulfonic acid groups.
9-Fluorenone-4-carboxylic acid: Lacks nitro groups but has a similar fluorene backbone.
Uniqueness
2,5-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid is unique due to the specific positioning of the nitro groups, which influences its reactivity and potential applications. The combination of nitro and carboxylic acid groups provides a versatile platform for various chemical modifications and biological interactions.
Properties
CAS No. |
64724-73-8 |
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Molecular Formula |
C14H6N2O7 |
Molecular Weight |
314.21 g/mol |
IUPAC Name |
2,5-dinitro-9-oxofluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H6N2O7/c17-13-7-2-1-3-10(16(22)23)12(7)11-8(13)4-6(15(20)21)5-9(11)14(18)19/h1-5H,(H,18,19) |
InChI Key |
ZAAWZKGOJAPALJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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